molecular formula C9H8ClNO B1317298 (6-Chloro-1H-indol-2-yl)methanol CAS No. 53590-58-2

(6-Chloro-1H-indol-2-yl)methanol

Cat. No. B1317298
CAS RN: 53590-58-2
M. Wt: 181.62 g/mol
InChI Key: QHPJEFKYIRFYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Chloro-1H-indol-2-yl)methanol” is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in several industries. It is used as a reactant for the synthesis of various compounds .


Synthesis Analysis

The synthesis of “(6-Chloro-1H-indol-2-yl)methanol” and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective cyclooxygenase 2 (COX-2) inhibitor .


Molecular Structure Analysis

The molecular formula of “(6-Chloro-1H-indol-2-yl)methanol” is C9H8ClNO . The molecular weight is 181.619 . More detailed structural information can be found in databases like PubChem .


Chemical Reactions Analysis

Indole derivatives, including “(6-Chloro-1H-indol-2-yl)methanol”, have been used in various chemical reactions . For instance, they have been used as reactants for the synthesis of Oxazino [4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives .


Physical And Chemical Properties Analysis

“(6-Chloro-1H-indol-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 393.8±27.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

  • Antiviral Activity

    • Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Among the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-inflammatory Activity

    • Indole derivatives have been studied for their anti-inflammatory properties . These compounds could potentially be used in the treatment of inflammatory diseases.
  • Anticancer Activity

    • Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them useful in developing new anticancer drugs .
  • Antioxidant Activity

    • Indole derivatives have been found to possess antioxidant properties . These compounds can neutralize harmful free radicals in the body, which may help prevent various diseases.
  • Antimicrobial Activity

    • Indole derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
  • Multicomponent Reactions

    • Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
  • Anti-HIV Activity

    • Indole derivatives have shown potential as anti-HIV agents . These compounds could potentially be used in the development of new drugs for the treatment of HIV.
  • Antitubercular Activity

    • Indole derivatives have demonstrated antitubercular properties . They could potentially be used in the development of new antitubercular drugs.
  • Antidiabetic Activity

    • Indole derivatives have been studied for their antidiabetic properties . These compounds could potentially be used in the treatment of diabetes.
  • Indole derivatives have shown potential in the treatment of malaria . Their ability to bind with high affinity to multiple receptors makes them useful in developing new antimalarial drugs .
  • Indole derivatives have been found to possess anticholinesterase properties . These compounds can inhibit the activity of cholinesterase, an enzyme that breaks down neurotransmitters in the brain. This could potentially be used in the treatment of diseases like Alzheimer’s.
  • Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Safety And Hazards

The safety and hazards of “(6-Chloro-1H-indol-2-yl)methanol” are not fully detailed in the available resources. It is advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

properties

IUPAC Name

(6-chloro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJEFKYIRFYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583023
Record name (6-Chloro-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-1H-indol-2-yl)methanol

CAS RN

53590-58-2
Record name (6-Chloro-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.00 g (8.94 mmol) 6-chlorindole-2-carboxylic acid ethyl ester in 50 ml diethyl ether were added 0.475 g (12.5 mmol) lithium aluminum hydride at 0° C. The reaction mixture was heated at reflux for 45 min and quenched by consecutive addition of 10 ml water, 10 ml aqueous 2 M sodium hydroxide solution and 10 ml water at 0° C. The aqueous layer was extracted with tert-butyl methyl ether (3×100 ml). The combined organic layers were dried over sodium sulfate and concentrated in vacuo to give the crude title compound (1.64 g; 100%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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